![molecular formula C25H34N4O B4464467 4-(1-azepanylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4464467.png)
4-(1-azepanylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
Overview
Description
4-(1-azepanylmethyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide (referred to as compound X) is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. Compound X belongs to the class of benzamide derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, compound X has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, compound X has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic and dopaminergic systems.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, compound X has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, compound X has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurological disorder research, compound X has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using compound X in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is the lack of comprehensive studies on its toxicity and safety profile.
Future Directions
Future research on compound X should focus on elucidating its mechanism of action and identifying its molecular targets. This may involve the use of various techniques, including proteomics, genomics, and metabolomics. Another future direction is the development of more efficient synthesis methods and analogs with improved pharmacokinetic properties. Additionally, more studies are needed to investigate the toxicity and safety profile of compound X in animal models and clinical trials.
Conclusion
In conclusion, compound X is a chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Compound X has various biochemical and physiological effects, depending on the disease model and experimental conditions. Future research on compound X should focus on elucidating its mechanism of action, developing more efficient synthesis methods and analogs, and investigating its toxicity and safety profile.
Scientific Research Applications
Compound X has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, compound X has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, compound X has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-27-16-18-29(19-17-27)24-12-10-23(11-13-24)26-25(30)22-8-6-21(7-9-22)20-28-14-4-2-3-5-15-28/h6-13H,2-5,14-20H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIAUZHITWIRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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